(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride
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Overview
Description
4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O. It is a derivative of pyrrolidinone and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride typically involves the reaction of 4-aminomethyl-pyrrolidin-3-one with methyloxime under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A parent compound with similar structural features.
Pyrrolidin-2-one: Another derivative with distinct biological activities.
Pyrrolone: A related compound with different chemical properties
Uniqueness
4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride, with the CAS number 215229-16-6, is a chemical compound that has garnered interest for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of gemifloxacin, an antibiotic used to treat various bacterial infections. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications.
- Molecular Formula : C₆H₁₅Cl₂N₃O
- Molecular Weight : 216.11 g/mol
- Synonyms :
- (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dihydrochloride
- (+/-)-4-Aminomethyl-3-methoxyiminopyrrolidine Dihydrochloride
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, particularly its role as an antibiotic precursor.
- Antibacterial Activity : The compound acts as an intermediate in the synthesis of gemifloxacin, which is known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against a broad spectrum of Gram-positive and Gram-negative bacteria.
- Potential Cytotoxic Effects : Preliminary studies suggest that derivatives of pyrrolidinone compounds may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it may involve apoptosis induction or cell cycle arrest.
Research Findings
Recent research has highlighted several aspects of the biological activity associated with this compound:
- Antimicrobial Efficacy : Studies have shown that gemifloxacin, derived from this compound, demonstrates significant antimicrobial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .
- Cytotoxicity Studies : In vitro studies indicated that some derivatives might have cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .
Case Studies
- Antibiotic Development : A study focused on the synthesis of gemifloxacin from this compound demonstrated its effectiveness against resistant strains of bacteria, emphasizing the importance of this compound in antibiotic research .
- Cancer Research : Another investigation into the cytotoxic properties of related compounds showed promising results against various cancer cell lines, indicating that modifications to the pyrrolidinone structure could enhance therapeutic efficacy .
Table 1: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
Cytotoxic | Induces apoptosis in certain cancer cell lines |
Mechanism | Inhibits DNA gyrase and topoisomerase IV |
Table 2: Comparison with Related Compounds
Compound Name | Antibacterial Activity | Cytotoxicity | Applications |
---|---|---|---|
This compound | Yes | Moderate | Antibiotic synthesis |
Gemifloxacin | Yes | Low | Clinical antibiotic |
Other pyrrolidinone derivatives | Varies | High | Potential anticancer agents |
Properties
IUPAC Name |
[(4E)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSDNRRMDKBHO-MPTFJDTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CNCC1CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CNCC1CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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